molecular formula C15H24N4O4 B2458861 5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1698549-81-3

5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2458861
CAS No.: 1698549-81-3
M. Wt: 324.381
InChI Key: MBEAJWHCJZLBBM-UHFFFAOYSA-N
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Description

5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.381. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been used in the development of protac (proteolysis-targeting chimeras) degraders for targeted protein degradation . These molecules function by binding to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

Based on its structural similarity to other compounds used in protac development, it may function as a heterobifunctional crosslinker . This means it could potentially bind to a target protein and an E3 ubiquitin ligase simultaneously, facilitating the degradation of the target protein .

Biochemical Pathways

This system is responsible for the degradation of proteins within the cell, a process that can be exploited by PROTACs to selectively degrade target proteins .

Pharmacokinetics

The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amine groups and increase the compound’s overall stability . This could potentially enhance the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. In the context of PROTACs, the degradation of a target protein can disrupt its associated cellular functions, potentially leading to therapeutic effects in the case of disease-associated proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the Boc group can be affected by acidic conditions . Additionally, the efficacy of the compound could be influenced by the concentration of the target protein and E3 ligase within the cellular environment.

Properties

IUPAC Name

1-methyl-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)19-7-5-18(6-8-19)10-12-11(13(20)21)9-16-17(12)4/h9H,5-8,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEAJWHCJZLBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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